molecular formula C6H8N2OS B025932 6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol CAS No. 108309-36-0

6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol

Cat. No. B025932
M. Wt: 156.21 g/mol
InChI Key: JPDSCHWZDQWHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol is a heterocyclic compound that has gained attention in scientific research due to its unique chemical structure and potential applications. This compound is also known as PD-1 inhibitor, as it has been found to inhibit the programmed cell death protein 1 (PD-1) pathway, which is involved in regulating the immune response.

Mechanism Of Action

6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol works by binding to the PD-1 receptor on T cells and blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2. This prevents the inhibitory signal from being transmitted to the T cells, allowing them to mount a more effective immune response against cancer cells or pathogens.

Biochemical And Physiological Effects

6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol has been shown to have a range of biochemical and physiological effects. In addition to its role in regulating the immune response, it has been found to modulate the expression of various cytokines, chemokines, and other immune-related molecules. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using 6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol in lab experiments is its specificity for the PD-1 pathway, which allows for targeted modulation of the immune response. However, one limitation is that its effects may be context-dependent and may vary depending on the disease or experimental model being studied.

Future Directions

There are several future directions for research on 6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol. One area of focus is the development of more potent and selective PD-1 inhibitors based on its chemical structure. Another area is the investigation of its potential in combination with other immunotherapeutic agents or conventional cancer therapies. Additionally, further research is needed to elucidate its mechanism of action and to better understand its effects on the immune system.

Synthesis Methods

The synthesis of 6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol has been reported in several studies. One common method involves the reaction between 2-amino-4,5-dihydrothiophene-3-carboxylic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

The PD-1 pathway plays a crucial role in regulating the immune response, and its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and infectious diseases. Therefore, 6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol has been studied extensively for its potential as a therapeutic agent in these diseases. In particular, it has been found to enhance the antitumor immune response by blocking the PD-1 pathway and has shown promising results in preclinical studies.

properties

CAS RN

108309-36-0

Product Name

6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

6-sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol

InChI

InChI=1S/C6H8N2OS/c9-6-5-1-4(10)2-8(5)3-7-6/h3-4,9-10H,1-2H2

InChI Key

JPDSCHWZDQWHAA-UHFFFAOYSA-N

SMILES

C1C(CN2C1=C(N=C2)O)S

Canonical SMILES

C1C(CN2C1=C(N=C2)O)S

synonyms

5H-Pyrrolo[1,2-c]imidazol-1-ol,6,7-dihydro-6-mercapto-(9CI)

Origin of Product

United States

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